

Application Notes and Protocols for Submitting an EM Service Request to DCCEM

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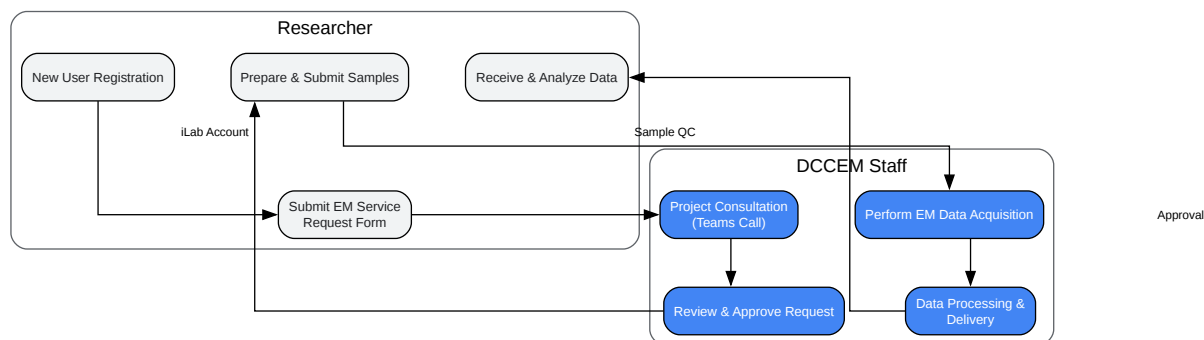
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively submit Electron Microscopy (EM) service requests to the David Cockayne Centre for Electron Microscopy (**DCCEM**).

Introduction to DCCEM Services

The David Cockayne Centre for Electron Microscopy (**DCCEM**) provides access to a suite of advanced electron microscopy instrumentation and expertise. Services are broadly categorized into Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Focused Ion Beam (FIB) techniques, supported by a range of specimen preparation equipment.[1] The center offers both direct service work, where **DCCEM** staff perform the experiments and data acquisition, and user training for independent operation of the instruments.[2]

The EM Service Request Workflow

The process for requesting EM services at **DCCEM** is designed to be systematic and collaborative, ensuring that the experimental goals are well-defined and achievable. The general workflow involves user registration, project consultation, sample submission, data acquisition, and data delivery.



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Caption: Overall EM service request workflow at **DCCEM**.

Detailed Protocols and Procedures

New User Registration and Project Consultation

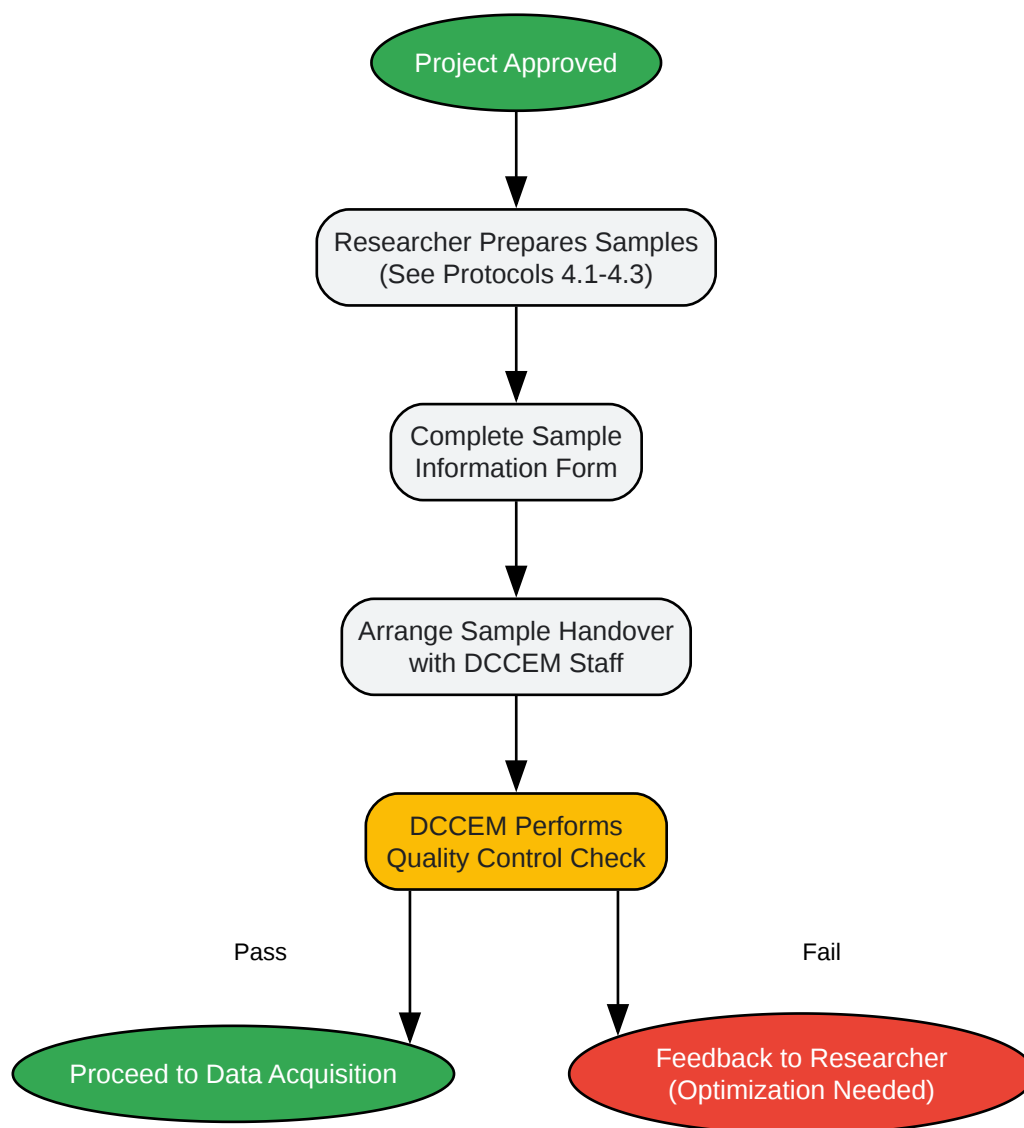
All new users must register for an account on the departmental online booking system (iLab). [3] Following registration, the Principal Investigator (PI) or a designated researcher should complete the "Request for Access to Electron Microscopes" form and submit it to --INVALID-LINK--.[3]

For service-only requests, an online "EM Service Request" form should be completed.[4] This form will require detailed information about the research project, the scientific goals, and the specific EM data required.[3]

Upon submission, a **DCCEM** support scientist will be assigned to the request and will schedule a consultation, often via a Teams call, to discuss the project specifics, experimental design, and sample preparation requirements.[4]

Sample Submission

All samples must be properly labeled and accompanied by a completed sample information form. This form typically includes details about the sample composition, buffer components, concentration, and any potential hazards.[5] Samples should be handed over in a safe manner, which can be arranged with the support scientist.[4]



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Caption: Sample submission and quality control workflow.

Experimental Protocols

Protocol for Negative Stain Transmission Electron Microscopy (TEM)

Negative staining is a rapid method for visualizing the morphology of isolated macromolecules and complexes.

Materials:

- Glow-discharged, carbon-coated copper grids.
- EM-grade forceps.
- Pipettes and tips.
- Filter paper (Whatman No. 1).
- Sample in a suitable buffer (low salt, e.g., <150 mM).[6]
- Negative stain solution (e.g., 2% Uranyl Acetate or 2% Phosphotungstic Acid, pH 7.3).[7]

Procedure:

- Place a 3-5 μ L drop of the sample solution onto a freshly glow-discharged grid held by forceps.
- Allow the sample to adsorb for 30-60 seconds.[3]
- Blot away the excess liquid from the edge of the grid using filter paper.[4]
- Wash the grid by touching it to the surface of one or two 20-40 μ L drops of deionized water or a suitable buffer. Blot after each wash.[6]
- Apply the negative stain by touching the grid to a drop of the staining solution for 30-60 seconds.[3]
- Blot away the excess stain thoroughly with filter paper.[6]
- Allow the grid to air-dry completely before loading into the microscope.

Parameter	Recommendation
Sample Concentration	>0.2 mg/mL (can be diluted if necessary)[6]
Buffer Composition	Low salt (<150 mM), avoid sucrose and detergents[3][6]
Grid Type	Carbon-coated copper grids
Stain	2% Uranyl Acetate or 2% Phosphotungstic Acid

Protocol for Cryo-Electron Microscopy (Cryo-EM)

Sample Preparation (Vitrification)

Vitrification preserves the sample in a near-native, hydrated state by rapid freezing.

Materials:

- Cryo-EM grids (e.g., Quantifoil).
- Vitrification robot (e.g., Vitrobot).
- Liquid ethane, cooled by liquid nitrogen.
- EM-grade forceps.
- Filter paper.

Procedure:

- Ensure the sample is of high purity (>99%) and monodisperse.[8]
- Place the vitrification robot in a temperature and humidity-controlled environment.
- Glow-discharge the cryo-EM grids to make them hydrophilic.
- Apply 3-4 μ L of the sample solution to the grid.[9]
- The vitrification robot will blot the grid for a set time to create a thin film of the sample.

- The robot then plunges the grid into liquid ethane, vitrifying the sample.[9]
- The grid is then transferred to a storage box under liquid nitrogen.

Parameter	Recommendation
Sample Purity	>99% (verified by SDS-PAGE)[8]
Sample Homogeneity	Monodisperse (verified by SEC)[8]
Concentration Range	50 nM to 5 μ M[8]
Volume Required	~4 μ L per grid
Grid Type	Holey carbon grids (e.g., Quantifoil)[9]

Protocol for Scanning Electron Microscopy (SEM)

Sample Preparation (Sputter Coating)

For non-conductive samples, a thin layer of conductive material is applied to prevent charging under the electron beam.

Materials:

- SEM stubs with adhesive tabs.
- Sample to be imaged.
- Sputter coater.
- Conductive target material (e.g., Gold, Platinum).

Procedure:

- Mount the sample securely on an SEM stub using a carbon adhesive tab.
- Ensure the sample is completely dry.
- Place the stub in the sputter coater chamber.

- Pump the chamber down to the required vacuum level.
- Introduce an inert gas (e.g., Argon).
- Apply a current to the target material, creating a plasma that deposits a thin conductive layer onto the sample. A typical thickness is 5-10 nm.[\[10\]](#)
- Vent the chamber and remove the coated sample for imaging.

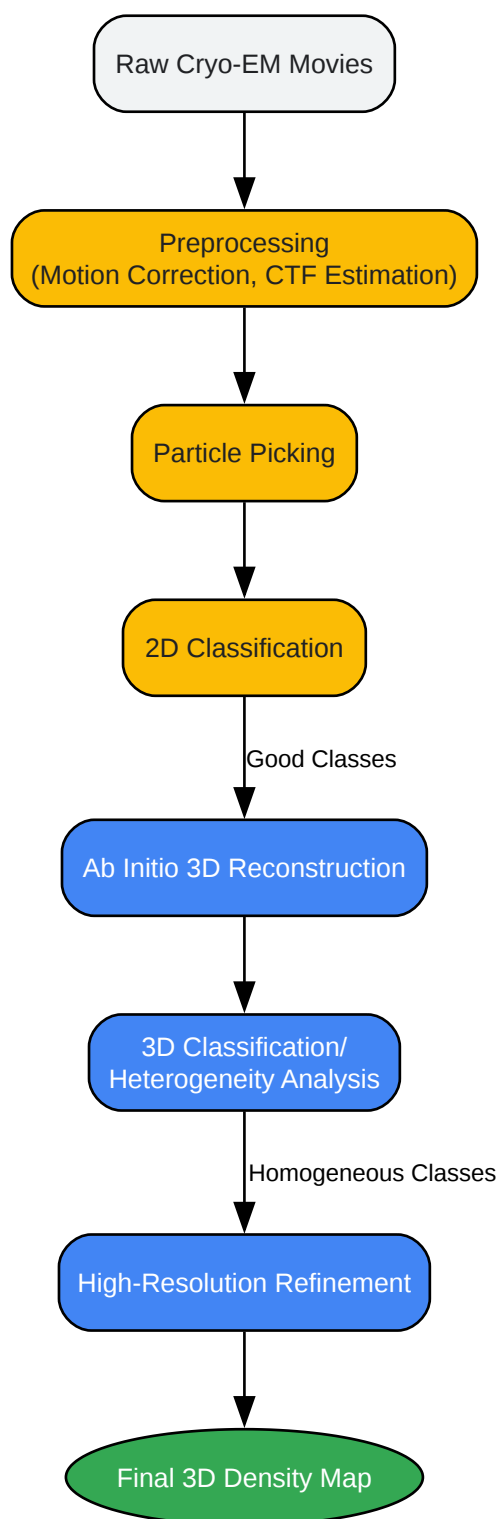
Parameter	Recommendation
Coating Material	Gold (standard), Platinum or Chromium (high-resolution) [10]
Coating Thickness	5-10 nm [10]
Sample State	Must be dry and vacuum-compatible

Data Collection and Analysis

Following successful sample preparation and quality control, **DCCEM** staff will proceed with data acquisition as discussed during the project consultation.[\[4\]](#) The expected duration for data collection for a single service request is typically one to two instrument sessions.[\[4\]](#)

Researchers are encouraged to participate in the data acquisition sessions interactively via Teams call.[\[4\]](#) After the practical work is completed, the data will be made available to the applicants for processing.[\[4\]](#)

For complex datasets, such as those from cryo-EM, **DCCEM** may offer data processing and analysis support. This can include motion correction, CTF estimation, particle picking, 2D and 3D classification, and high-resolution refinement.[\[1\]](#)[\[11\]](#)



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Caption: Generalized workflow for single-particle cryo-EM data analysis.

Fee Structure and Turnaround Time

Access to **DCCEM** facilities is charged based on a Small Research Facility (SRF) model.^[2] A detailed fee schedule can be obtained by contacting the facility management. For grant applications, it is recommended to discuss the project and obtain the latest access rates in advance.^[2] The table below provides an example of typical academic EM service fees.

Service	Unit	Representative Cost (Internal Academic)
Initial Consultation	Per Project	\$105 ^[12]
TEM Staff Assistance	Per Hour	\$95 - \$115 ^{[12][13]}
SEM Staff Assistance	Per Hour	\$95 - \$115 ^{[12][13]}
Cryo-EM Scope Time (Assisted)	Per Hour	~\$115 ^[12]
Negative Stain Sample Prep	Per Sample	~\$52.50 ^[12]
Cryo-EM Sample Prep (Vitrification)	Per Sample	~\$52.50 ^[12]
Data Analysis Support	Per Hour	~\$105 ^[12]

Turnaround times are project-dependent. Individual service requests are generally completed within one or two instrument sessions.^[4] Following the completion of a service request, a new request can be submitted.^[4]

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